1H-pyrrole-3-sulfinicacid
Description
1H-Pyrrole-3-sulfinic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with a sulfinic acid (-SO2H) group at the 3-position. Pyrrole derivatives are critical in medicinal chemistry and materials science due to their aromaticity and versatile reactivity. The sulfinic acid group enhances the compound’s acidity and polarity compared to unsubstituted pyrroles or those with alkyl or carboxylic acid substituents.
Properties
Molecular Formula |
C4H5NO2S |
|---|---|
Molecular Weight |
131.16 g/mol |
IUPAC Name |
1H-pyrrole-3-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S/c6-8(7)4-1-2-5-3-4/h1-3,5H,(H,6,7) |
InChI Key |
BABVATZLPQWUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1S(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-sulfinicacid can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of 1H-pyrrole-3-sulfinicacid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-sulfinicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and sulfur atoms in the ring, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1H-pyrrole-3-sulfinicacid, leading to the formation of sulfonic acid derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding sulfide.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides or sulfonyl chlorides.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-3-sulfinicacid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur and nitrogen metabolism.
Mechanism of Action
The mechanism by which 1H-pyrrole-3-sulfinicacid exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the sulfur atom allows for unique interactions with metal ions and other biomolecules, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1H-pyrrole-3-sulfinic acid with structurally related pyrrole derivatives, focusing on molecular features, physicochemical properties, and functional differences.
Table 1: Structural and Molecular Comparison
*Estimated values for 1H-pyrrole-3-sulfinic acid are based on structural analogs and general chemical principles.
Functional Group and Acidity
- 1H-Pyrrole-3-sulfinic acid : The sulfinic acid group (-SO₂H) is significantly more acidic (pKa ~1-2) than carboxylic acids (pKa ~4-5), making it more reactive in proton-transfer reactions and coordination chemistry.
- 1H-Pyrrole-3-carboxylic acid hydrate: The carboxylic acid group (-COOH) confers moderate acidity and hydrogen-bonding capacity. Its hydrate form (C₅H₅NO₂·H₂O) increases polarity and water solubility .
- 3-Heptyl-1H-pyrrole: The hydrophobic heptyl chain (-C₇H₁₅) reduces polarity, enhancing lipid solubility and making it suitable for non-aqueous applications .
- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid : The oxo group (-C=O) in the pyrrolidine ring introduces rigidity and electronic effects, altering reactivity compared to planar pyrrole systems .
Solubility and Reactivity
- Sulfinic Acid vs. Carboxylic Acid : Sulfinic acids generally exhibit higher water solubility than carboxylic acids due to stronger hydrogen-bonding capacity. However, 1H-pyrrole-3-carboxylic acid hydrate’s molecular weight (129.12 g/mol) suggests comparable polarity to the sulfinic acid analog .
- Alkyl-Substituted Pyrrole : 3-Heptyl-1H-pyrrole’s long alkyl chain (C₁₁H₁₉N) drastically reduces water solubility, favoring organic solvents like hexane or dichloromethane .
- Pyrrolidone Derivative : The lactam ring in 1-methyl-5-oxopyrrolidine-3-carboxylic acid stabilizes the molecule via conjugation, reducing electrophilic substitution reactivity compared to pyrrole derivatives .
Research Findings and Limitations
While direct data on 1H-pyrrole-3-sulfinic acid are absent in the provided evidence, comparisons with analogs suggest:
Acidity-Driven Reactivity : Sulfinic acid derivatives are more reactive in acidic environments than carboxylic acids, enabling unique synthetic pathways.
Structural Trade-offs : Alkyl chains (e.g., heptyl) improve lipid solubility but reduce compatibility with polar solvents, whereas polar groups (-COOH, -SO₂H) enhance aqueous solubility.
Stability Considerations : Pyrrolidone derivatives exhibit enhanced thermal stability due to their conjugated lactam rings, unlike planar pyrroles .
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